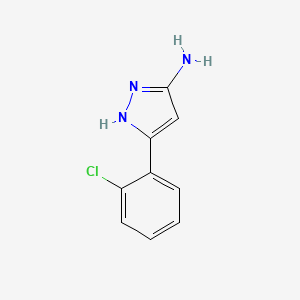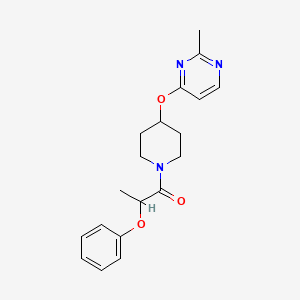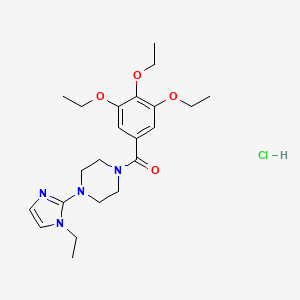![molecular formula C23H19ClN4O4 B2949168 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 923166-02-3](/img/new.no-structure.jpg)
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O4 and its molecular weight is 450.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Based on its structural similarity to other pyrido[3,2-d]pyrimidin-4-ones , it might interact with a variety of biological targets.
Biochemical Pathways
Pyrido[3,2-d]pyrimidin-4-ones have been associated with a variety of biological activities, including cxcr3 antagonism, hle inhibition, mexab-oprm specific efflux pump inhibition, potent 5-ht6 antagonists, and acetylcholinesterase inhibition .
生化分析
Biochemical Properties
2-(3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit tyrosine kinases, which are crucial for cell signaling and growth. The compound also interacts with extracellular regulated protein kinases (ERK), phosphatidylinositol-3 kinase (PI3K), and mammalian target of rapamycin (mTOR), affecting multiple signaling pathways . These interactions suggest its potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. It influences cell proliferation, apoptosis, and differentiation by altering the activity of key signaling molecules such as ERK and PI3K . Additionally, this compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its potential in cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits tyrosine kinases by binding to their active sites, preventing phosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. The compound also modulates gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies are necessary to further understand its long-term effects and stability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound’s metabolism can affect its efficacy and toxicity, making it crucial to understand these pathways for effective drug development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution affects its therapeutic efficacy and potential side effects, emphasizing the need for detailed studies on its pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, affecting its overall biological activity.
属性
CAS 编号 |
923166-02-3 |
|---|---|
分子式 |
C23H19ClN4O4 |
分子量 |
450.88 |
IUPAC 名称 |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H19ClN4O4/c1-32-18-5-2-4-17(12-18)26-20(29)14-27-19-6-3-11-25-21(19)22(30)28(23(27)31)13-15-7-9-16(24)10-8-15/h2-12H,13-14H2,1H3,(H,26,29) |
InChI 键 |
NSYDEVAARKDAGV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2949085.png)
![2-(2-methoxy-4-methylphenoxy)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide](/img/structure/B2949086.png)
![7-Chloro-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2949087.png)
![1-{[1-(2-fluoropyridine-4-carbonyl)piperidin-3-yl]sulfonyl}-2,3-dihydro-1H-indole](/img/structure/B2949089.png)
![N-[[1-Phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2949090.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2949095.png)

![2-Methoxyethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2949098.png)
![N-[(pyridin-2-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2949099.png)
![2-((2-Methoxybenzyl)thio)benzo[d]thiazole](/img/structure/B2949100.png)


